molecular formula C11H15NO3 B1353091 (4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate CAS No. 91219-90-8

(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate

Cat. No.: B1353091
CAS No.: 91219-90-8
M. Wt: 209.24 g/mol
InChI Key: OKIMSBLHXKXTTE-UHFFFAOYSA-N
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Description

(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate is an organic compound with the molecular formula C11H15NO3. It is known for its utility in various scientific research fields, particularly in life sciences . This compound is characterized by its pyridine ring substituted with methoxy and dimethyl groups, and an acetate ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate typically involves the esterification of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, (4-Methoxy-3,5-dimethylpyridin-2-yl)methylamine, and (4-Methoxy-3,5-dimethylpyridin-2-yl)methylthiol .

Scientific Research Applications

(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of (4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

(4-methoxy-3,5-dimethylpyridin-2-yl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-7-5-12-10(6-15-9(3)13)8(2)11(7)14-4/h5H,6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKIMSBLHXKXTTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407987
Record name (4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91219-90-8
Record name (4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Acetoxymethyl)-4-methoxy-3,5-dimethylpyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

215 ml of acetic anhydride are added dropwise at room temperature to a solution of 81.5 g of 4-methoxy-2,3,5-trimethylpyridine 1-oxide in 290 ml of chloroform. After boiling under reflux for 4 hours the solution is evaporated, the residue is dissolved in 200 ml of toluene and again evaporated. The residue is taken up in 500 ml of ethyl acetate and shaken out three times with 250 ml of saturated sodium bicarbonate solution. The organic phase is dried over sodium sulphate and evaporated in vacuo. The crude product remaining behind as the residue is chromatographed on 400 g of silica gel with ether. There is obtained (4-methoxy-3,5-dimethyl-2-pyridyl)methyl acetate in the form of an oil.
Quantity
215 mL
Type
reactant
Reaction Step One
Quantity
81.5 g
Type
reactant
Reaction Step One
Quantity
290 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 30.06 g (0.18 mole) of 2,3,5-trimethyl-4-methoxypyridine N-oxide in 100 ml of methylene chloride was added slowly (over approximately one hour) over a solution of 0.38 g of dimethylaminopyridine in 53.4 ml (0.565 mole) of acetic anhydride, heated to 90°-95° C., with the temperature being held within the abovementioned range and the methylene chloride being removed by distillation. At the end of the addition, the distillation was continued for a further 10 minutes, the mixture was cooled to below 90° C. and 7.5 ml of water were added slowly, holding the temperature below 90° C. Crude 2-acetoxymethyl-3,5-dimethyl-4-methoxypyridine was obtained by distillation at reduced pressure and was used directly as starting product for the hydrolysis (Example 2).
Quantity
30.06 g
Type
reactant
Reaction Step One
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
53.4 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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